2-(Oxolan-2-ylmethyl)pyrrolidine
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Overview
Description
2-(Oxolan-2-ylmethyl)pyrrolidine is a chemical compound with the molecular formula C₉H₁₇NO. It is also known by its IUPAC name, 2-(tetrahydro-2-furanylmethyl)pyrrolidine. This compound features a pyrrolidine ring attached to a tetrahydrofuran ring via a methylene bridge. It is a versatile compound used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-2-ylmethyl)pyrrolidine typically involves the reaction of pyrrolidine with tetrahydrofuran in the presence of a suitable catalyst. One common method is the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . This method provides good to excellent yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic methods. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-2-ylmethyl)pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce various amine derivatives.
Scientific Research Applications
2-(Oxolan-2-ylmethyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Oxolan-2-ylmethyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, influencing their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler compound with a similar pyrrolidine ring structure.
Tetrahydrofuran: A related compound with a similar tetrahydrofuran ring structure.
2-(Tetrahydro-2-furanylmethyl)pyrrolidine: A closely related compound with slight structural differences.
Uniqueness
2-(Oxolan-2-ylmethyl)pyrrolidine is unique due to its combined pyrrolidine and tetrahydrofuran rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions and applications in various fields.
Biological Activity
2-(Oxolan-2-ylmethyl)pyrrolidine, a compound characterized by its unique oxolane and pyrrolidine structures, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Synthesis and Characterization
The synthesis of this compound involves the reaction of pyrrolidine with oxolane derivatives. The compound is typically characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Antiviral Properties : Preliminary studies indicate significant antiviral activity against various viral strains, suggesting potential use in antiviral drug development.
- Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).
- Anticancer Potential : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, including A549 and MCF7-MDR.
The primary mechanism of action for this compound appears to involve the inhibition of cyclooxygenase (COX) enzymes. This inhibition disrupts the arachidonic acid pathway, leading to reduced production of inflammatory mediators such as prostaglandins and thromboxanes, which are crucial in inflammatory responses. The resulting anti-inflammatory effects are beneficial in treating conditions associated with excessive inflammation.
Data Table: Biological Activities
Activity | Effect | Reference |
---|---|---|
Antiviral | Significant activity against viral strains | |
Antimicrobial | Effective against MRSA | |
Anticancer | Cytotoxic to A549 and MCF7-MDR cells | |
Anti-inflammatory | Inhibits COX enzymes |
Case Studies
- Antiviral Activity Study : A study conducted on the antiviral properties of this compound revealed its effectiveness against influenza virus strains. The compound exhibited a dose-dependent reduction in viral replication in vitro, indicating its potential as a therapeutic agent for viral infections.
- Antimicrobial Efficacy : In a comparative study assessing various compounds against MRSA, this compound demonstrated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting its potential as an alternative treatment for resistant bacterial infections.
- Cytotoxicity Assessment : In vitro tests on cancer cell lines showed that treatment with this compound led to significant cell death, with mechanisms involving apoptosis pathways being investigated further.
Future Directions
The promising biological activities of this compound warrant further investigation into its pharmacokinetics and safety profile. Future research should focus on:
- In vivo Studies : To evaluate the efficacy and safety of the compound in animal models.
- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and selectivity.
- Clinical Trials : To assess therapeutic potential in humans for conditions such as viral infections and cancer.
Properties
IUPAC Name |
2-(oxolan-2-ylmethyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-3-8(10-5-1)7-9-4-2-6-11-9/h8-10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVXMXRPJYOFMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2CCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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